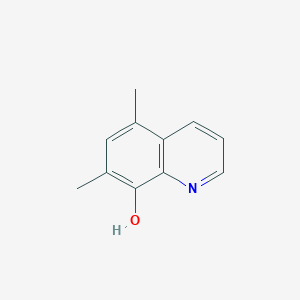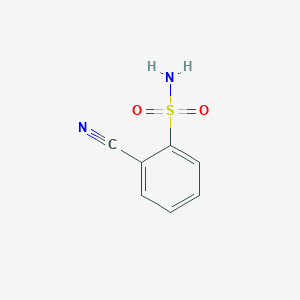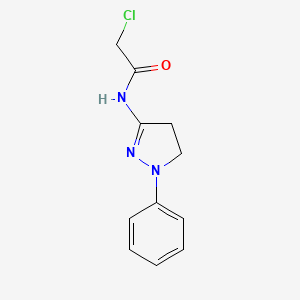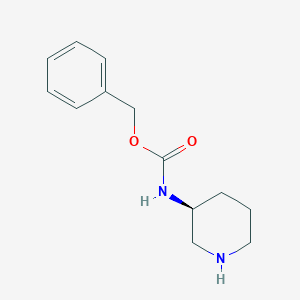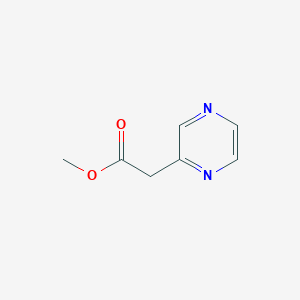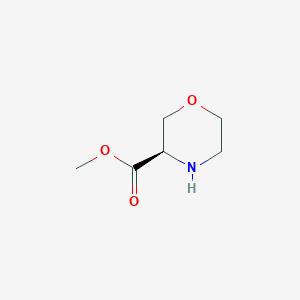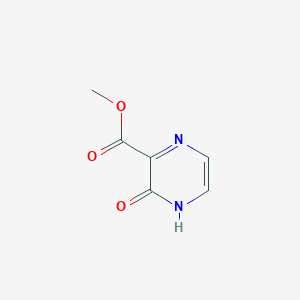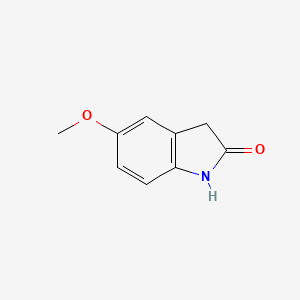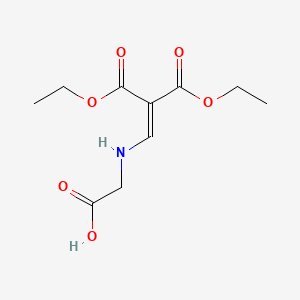
Diethyl (carboxymethylamino)methylenemalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (carboxymethylamino)methylenemalonate is a versatile compound that serves as a key intermediate in the synthesis of various heterocyclic systems. It is particularly useful in the construction of pyrazole, pyrimidine, quinoline, and other fused heterocyclic structures due to its active methylene group, which acts as a building block in these syntheses .
Synthesis Analysis
The synthesis of diethyl (carboxymethylamino)methylenemalonate derivatives can be achieved through various methods. For instance, diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate is prepared from acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA), which can then be transformed into various substituted pyrimidines and pyridines through reactions with guanidine hydrochloride and other reagents . Additionally, diethyl ethoxymethylenemalonate has been used for the synthesis of triheterocyclic compounds and for the thermal cyclization of intermediate acrylates .
Molecular Structure Analysis
The molecular structure of diethyl (carboxymethylamino)methylenemalonate allows for the formation of complex heterocyclic systems. For example, the compound can undergo Lappin intramolecular cyclization to give pyridocarbazole derivatives, which align with the Markwald rule, indicating the formation of angular structures . The active methylene group is crucial for these cyclization reactions, enabling the formation of fused heterocyclic systems .
Chemical Reactions Analysis
Diethyl (carboxymethylamino)methylenemalonate undergoes various chemical reactions, including the Michael addition, where it can add to ethyl crotonate to form addition products that can be further hydrolyzed and decarboxylated . It also reacts with hydrazine hydrate to yield triazoles or pyrazoles, depending on the substituents present . These reactions highlight the compound's reactivity and its potential to form diverse heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl (carboxymethylamino)methylenemalonate are essential for its application in synthesis. Its basic property and structure make it a suitable starting material for synthesizing various heterocycles. The compound's reactivity is attributed to the presence of an active methylene group, which is a key functional group in organic synthesis, particularly in the construction of heterocyclic compounds . The active methylene group's role as a building block is suggested to be further researched, especially in the context of atom economy .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Diethyl (carboxymethylamino)methylenemalonate has been employed in the synthesis of pyrazolopyrimidopyrimidines as antimicrobial agents. The versatility of this reagent facilitates the synthesis of these compounds through reactions involving EMME and 1-substituted 3-(methylthio) 3H-pyrazolo[3,4-d]pyrimidine-4-amines, utilizing the Gould Jacob reaction. This approach highlights its role in generating compounds with potential antimicrobial properties (Rina, Nirmal, & Vivek, 2018).
Material Science and Organic Synthesis
The compound is also crucial in the formation of fused heterocyclic systems, interacting with N- and C- nucleophiles to yield diethyl heteroarylaminomethylenemalonates. These interactions demonstrate the potential of diethyl (carboxymethylamino)methylenemalonate in synthesizing complex organic structures, further emphasizing its utility in material science and organic chemistry (Kušar, Svete, & Stanovnik, 1996).
Advanced Organic Reactions
Its application extends to advanced organic reactions, such as the synthesis of methylenecyclobutene from diethyl methylenemalonate, showcasing its role in generating novel cyclic compounds. This synthesis involves the use of anthracene as a blocking group, illustrating the compound's flexibility in complex organic synthesis processes (Applequist & Roberts, 1956).
Propriétés
IUPAC Name |
2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-3-16-9(14)7(10(15)17-4-2)5-11-6-8(12)13/h5,11H,3-4,6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDKFEVVWUENKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNCC(=O)O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364455 |
Source


|
| Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (carboxymethylamino)methylenemalonate | |
CAS RN |
54132-81-9 |
Source


|
| Record name | N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

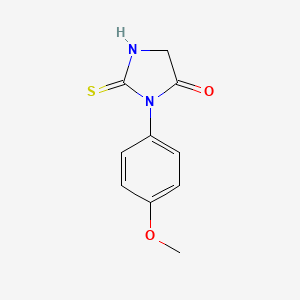
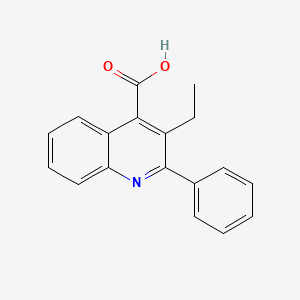
![4-[(5-Methoxymethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1300859.png)
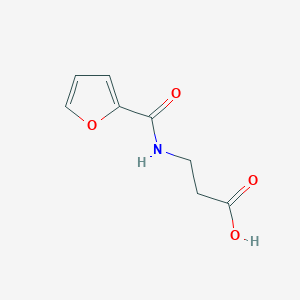
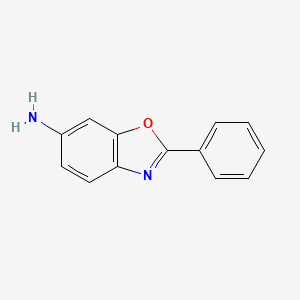
![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)
